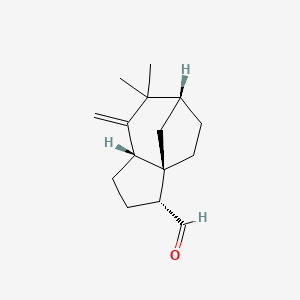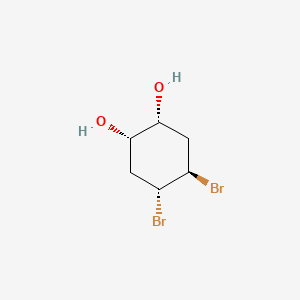
2-Chloro-2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide is a potent and selective adenosine receptor agonist. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction .
Preparation Methods
The synthesis of 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide involves multiple steps. The starting material, adenosine, undergoes protection of the hydroxyl groups at the 2’ and 3’ positions with isopropylidene. This is followed by chlorination at the 2 position and subsequent introduction of the N-ethylcarboxamide group at the 5’ position . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing and reducing agents for redox reactions, and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used to study adenosine receptor function and signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate adenosine receptors, which are involved in various physiological processes such as cardiovascular function, immune response, and neural activity.
Mechanism of Action
As an adenosine receptor agonist, 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide binds to adenosine receptors, mimicking the action of endogenous adenosine. This binding activates the receptors, leading to various downstream effects depending on the receptor subtype and tissue context. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in regulating processes such as neurotransmission, vasodilation, and immune modulation .
Comparison with Similar Compounds
Similar compounds include other adenosine receptor agonists such as 2-Chloroadenosine and N6-Cyclopentyladenosine. Compared to these compounds, 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide has unique structural features, such as the isopropylidene protection and the N-ethylcarboxamide group, which confer distinct pharmacological properties and receptor selectivity .
Properties
Molecular Formula |
C15H19ClN6O4 |
|---|---|
Molecular Weight |
382.80 g/mol |
IUPAC Name |
4-(6-amino-2-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C15H19ClN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21) |
InChI Key |
CHPHKXXDQSHQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)

![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)




![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)

